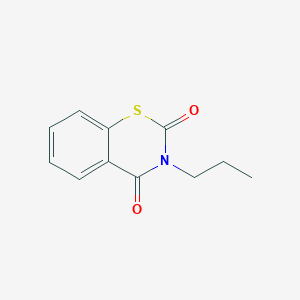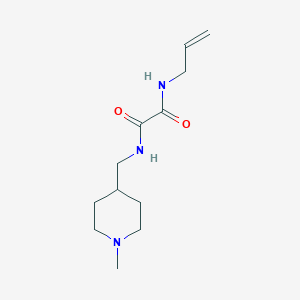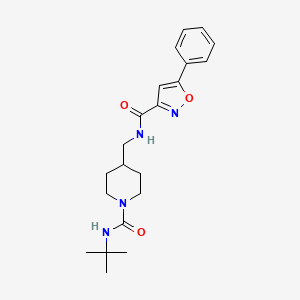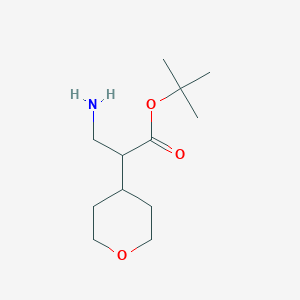
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole compounds, which include “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine”, are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds have been synthesized through various methods. For instance, new derivatives of lappaconitine, an alkaloid, were prepared from lappaconitine–isoxazolidine hybrids by reductive and oxidative opening of isoxazolidine rings .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray single crystal structure analysis and density-functional theory (DFT) computations .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.科学的研究の応用
Chemical Synthesis and Heterocyclic Chemistry
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds due to its reactive nitropyrimidine group and the presence of an imidazole moiety. Research has demonstrated its utility in generating a diverse range of heterocyclic frameworks, which are foundational in the development of pharmacologically active compounds and materials with unique properties. For example, it has been utilized in the synthesis of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine, showcasing its versatility in accessing different heterocyclic systems (J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002; C. Azimi, S. Majidi, 2014).
Drug Design and Pharmacology
While explicit uses of this compound in drug design were not found in the queried literature, related compounds have shown significant potential in pharmacology. Research into similar nitropyrimidine derivatives has led to the discovery of compounds with high affinity for certain receptors, demonstrating the broader relevance of nitropyrimidine and imidazolylpropyl moieties in medicinal chemistry. For instance, studies on N-aryltriazolo- and -imidazopyrimidines and -pyridines have explored their binding affinities to corticotropin-releasing factor receptors, highlighting the importance of structural motifs present in this compound for the development of therapeutic agents (R. J. Chorvat et al., 1999).
Catalysis and Synthetic Methodology
The compound's structure, bearing both nitro and amino groups adjacent to a pyrimidine ring, makes it an interesting candidate for catalytic transformations, facilitating the synthesis of new heterocyclic compounds. Research has shown that similar structures can undergo catalytic reactions to form a variety of biologically and chemically significant heterocycles, such as imidazo[1,2-a]pyridines, via iron(III)-catalyzed cascade reactions (S. Santra et al., 2013). This highlights the potential of this compound as a precursor in catalysis-driven synthetic pathways.
作用機序
The mechanism of action for similar compounds often involves the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDYUIIBLIVPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)
![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)


![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)


![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)
![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)
